4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Hydrazone Formation: Reaction of the acylated amine with hydrazine to form a hydrazone.
Esterification: The final step involves the esterification of the hydrazone with benzoic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining anhydrous conditions and using catalysts to increase reaction efficiency, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines or alcohols .
Scientific Research Applications
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate: Similar structure but with a decanoyl group and an ethoxy substituent.
(4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenoxy)acetic acid: Contains a phenoxyacetic acid moiety instead of a benzoate.
Uniqueness
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its dodecanoyl group provides hydrophobic characteristics, while the carbohydrazonoyl and benzoate groups contribute to its reactivity and binding affinity .
Properties
CAS No. |
765909-76-0 |
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Molecular Formula |
C28H37N3O4 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
[4-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C28H37N3O4/c1-2-3-4-5-6-7-8-9-13-16-26(32)29-22-27(33)31-30-21-23-17-19-25(20-18-23)35-28(34)24-14-11-10-12-15-24/h10-12,14-15,17-21H,2-9,13,16,22H2,1H3,(H,29,32)(H,31,33)/b30-21+ |
InChI Key |
HFCRLWWJBZTGBQ-MWAVMZGNSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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